6-bromo-N-(piperidin-1-yl)pyridin-3-amine

Medicinal Chemistry Cross-Coupling Reactivity Structure-Activity Relationships

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine (CAS 1774897-16-3, molecular formula C₁₀H₁₄BrN₃, molecular weight 256.14 g/mol) is a substituted aminopyridine derivative bearing a bromine atom at the pyridine 6-position and an N-piperidinyl substituent at the 3-amino position, forming a distinctive N–N hydrazine-type linkage. This scaffold integrates a brominated pyridine handle amenable to Pd-catalyzed cross-coupling with a saturated piperidine ring that enhances three-dimensional character and basicity.

Molecular Formula C10H14BrN3
Molecular Weight 256.14 g/mol
CAS No. 1774897-16-3
Cat. No. B1396663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(piperidin-1-yl)pyridin-3-amine
CAS1774897-16-3
Molecular FormulaC10H14BrN3
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)NC2=CN=C(C=C2)Br
InChIInChI=1S/C10H14BrN3/c11-10-5-4-9(8-12-10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2
InChIKeyQBKKZORHCBLIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine (CAS 1774897-16-3): Core Properties & Procurement Relevance


6-Bromo-N-(piperidin-1-yl)pyridin-3-amine (CAS 1774897-16-3, molecular formula C₁₀H₁₄BrN₃, molecular weight 256.14 g/mol) is a substituted aminopyridine derivative bearing a bromine atom at the pyridine 6-position and an N-piperidinyl substituent at the 3-amino position, forming a distinctive N–N hydrazine-type linkage [1]. This scaffold integrates a brominated pyridine handle amenable to Pd-catalyzed cross-coupling with a saturated piperidine ring that enhances three-dimensional character and basicity . Commercially available at purities typically ≥95%, the compound is primarily positioned as a versatile synthetic building block for medicinal chemistry and chemical biology applications [2].

Why 6-Bromo-N-(piperidin-1-yl)pyridin-3-amine Cannot Be Arbitrarily Replaced by Other Bromopyridyl-Piperidine Isomers


Although several positional isomers share the identical molecular formula (C₁₀H₁₄BrN₃) and molecular weight (256.14 g/mol), their physicochemical and reactivity profiles diverge substantially due to differences in bromine position, amine connectivity, and electronic distribution . For example, 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (CAS 1565074-81-8) places the bromine at the 5-position rather than the 6-position , while 2-bromo-N-(piperidin-1-yl)pyridin-3-amine (CAS 1713160-14-5) relocates the bromine to the 2-position adjacent to the ring nitrogen . Such regioisomeric variations alter dipole moments, pKa of the pyridine nitrogen, steric accessibility of the bromine for cross-coupling, and hydrogen-bonding patterns with biological targets . Furthermore, compounds where the piperidine is attached via a C–N bond at the pyridine ring (e.g., 5-bromo-6-piperidin-1-ylpyridin-3-amine, CAS 1216080-18-0) eliminate the N–N hydrazine motif altogether, fundamentally changing conformational flexibility and metabolic stability . Substituting one isomer for another without experimental validation therefore risks failed coupling reactions, altered selectivity profiles, and irreproducible biological results.

Quantitative Differentiation Evidence for 6-Bromo-N-(piperidin-1-yl)pyridin-3-amine vs. Closest Analogs


Regioisomeric Bromine Position: 6-Bromo vs. 5-Bromo Substitution

The 6-bromo substitution in 6-bromo-N-(piperidin-1-yl)pyridin-3-amine provides electronically and sterically distinct reactivity compared to the 5-bromo isomer (CAS 1565074-81-8). In the 6-position, the bromine is para to the pyridine nitrogen, placing it in conjugation with the ring π-system and enhancing its electrophilicity for Pd(0) oxidative addition. In contrast, the 5-bromo isomer places the bromine meta to the ring nitrogen, reducing this activating effect. While no direct head-to-head kinetic study has been published for these exact compounds, predicted physicochemical parameters highlight measurable differences: the 5-bromo isomer exhibits a predicted pKa of 7.57±0.20 and density of 1.490±0.06 g/cm³ (ChemicalBook predicted data) , whereas the 6-bromo compound (this target) has a predicted density of 1.5±0.1 g/cm³ and boiling point of 340.8±52.0 °C at 760 mmHg [1], reflecting altered intermolecular interactions. The documented boiling point difference of >16 °C relative to the 5-bromo isomer (predicted bp 324.2±52.0 °C) is consistent with altered dipole moment and packing, confirming that these isomers are not thermodynamically interchangeable .

Medicinal Chemistry Cross-Coupling Reactivity Structure-Activity Relationships

N–N Hydrazine Linkage vs. C–N Piperidine Connection: Conformational and Hydrogen-Bonding Differentiation

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine features a hydrazine-type N–N bond connecting the pyridine and piperidine moieties, distinguishing it from analogs where piperidine is attached via a direct C–N bond to the pyridine ring (e.g., 5-bromo-6-piperidin-1-ylpyridin-3-amine, CAS 1216080-18-0) . The N–N bond introduces an additional rotational degree of freedom and an extra hydrogen-bond acceptor (the internal amine nitrogen), predicted to increase the compound's hydrogen-bond acceptor count to 3 versus 2 for the C–N linked analog [1]. This difference in hydrogen-bonding capacity directly impacts binding to biological targets: ChEMBL data for structurally related N-piperidinyl-aminopyridines show binding affinities spanning Kd = 2.6 nM to 35 μM depending on the hydrogen-bond network formed with bromodomain and kinase targets [2][3], although class-level inference must be applied since target-specific data for this exact compound remain unpublished. Furthermore, the N–N bond is susceptible to reductive cleavage under physiological conditions, offering a potential metabolic soft spot not present in C–N linked analogs, which may be advantageous for prodrug design but requires explicit consideration in lead optimization [4].

Conformational Analysis Hydrogen Bonding Metabolic Stability

Bromine at 6-Position Enables Selective Pd-Catalyzed Cross-Coupling with Orthogonal Reactivity to 2-Bromo Isomers

The 6-bromo substituent in this compound is positioned para to the pyridine nitrogen, creating an electronically activated site for Pd(0)-catalyzed oxidative addition that is sterically less hindered than the 2-position adjacent to the ring nitrogen. In the 2-bromo isomer (2-bromo-N-(piperidin-1-yl)pyridin-3-amine, CAS 1713160-14-5), the bromine experiences both steric compression from the piperidine-bearing amine at the 3-position and electronic deactivation from the adjacent pyridine nitrogen, potentially slowing cross-coupling rates . While direct comparative kinetic data for these specific compounds are not available, the general principle is well-established: 2-halopyridines undergo oxidative addition more slowly than 3- or 4-halopyridines due to coordination of the pyridine nitrogen to the Pd center [1]. This effect is documented in Suzuki coupling studies showing that unprotected amino groups on basic heteroaryl halides can further retard coupling by competitive Pd coordination [2]. The 6-bromo isomer spatially separates the bromine from the N–N–piperidine moiety, minimizing steric clashes and enabling more efficient coupling with boronate esters derived from N-Boc piperidone, a key step in modular α-heteroaryl piperidine synthesis [3].

Synthetic Methodology Suzuki Coupling Chemoselectivity

Predicted ADMET Profile Differentiation: LogP, Solubility, and CNS Penetration Potential

Computational ADMET predictions for 6-bromo-N-(piperidin-1-yl)pyridin-3-amine indicate a distinct profile compared to the trifluoromethyl analog N-(piperidin-1-yl)-4-(trifluoromethyl)pyridin-3-amine (CAS 1707581-27-8) . The bromine atom contributes +0.5 to +0.8 logP units relative to the –CF₃ analog (calculated logP ~2.5 for the bromo compound vs. ~1.7–2.0 for the trifluoromethyl compound) based on fragment-based contributions [1]. This increase in lipophilicity correlates with predicted CNS penetration potential: the higher logP, combined with the basic piperidine center (predicted pKa ~8–9), places this compound within the favorable range for blood-brain barrier permeability, unlike the more polar –CF₃ analog [2]. ChEMBL solubility data for closely related bromopyridine-piperidine compounds show aqueous solubility values on the order of 38 μM , which is compatible with both biochemical assay conditions and early in vivo PK studies. These predicted properties suggest that the 6-bromo substitution provides a balanced lipophilic-hydrophilic profile suitable for CNS-targeted probe development, differentiating it from both the more polar 5-bromo isomer (pKa 7.57, suggesting lower basicity) and the less lipophilic –CF₃ analog.

Drug Design ADMET Prediction CNS Drug Discovery

High-Value Application Scenarios for 6-Bromo-N-(piperidin-1-yl)pyridin-3-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring Regiochemically Defined Bromopyridine Handles

Medicinal chemistry teams constructing kinase-targeted fragment libraries should select the 6-bromo isomer over the 5-bromo or 2-bromo analogs when a bromine handle para to the pyridine nitrogen is required for optimal Pd-catalyzed cross-coupling reactivity. The predicted superior oxidative addition kinetics of the 6-bromo position (para to pyridine N) versus the 2-bromo position (adjacent to pyridine N) translates to higher conversion rates in parallel Suzuki coupling reactions, as established by class-level organometallic principles . The N–N hydrazine linkage provides an additional hydrogen-bond acceptor that may engage the kinase hinge region differently than C–N linked piperidine analogs, as supported by ChEMBL binding data showing Kd values spanning 2.6 nM to 35 μM for related N-piperidinyl-aminopyridine scaffolds across bromodomain and kinase targets .

CNS-Penetrant Chemical Probe Development Leveraging Favorable Predicted logP and Basicity

Programs targeting CNS indications such as neurodegenerative diseases or brain tumors should prioritize this compound over the less lipophilic trifluoromethyl analog (CAS 1707581-27-8). The predicted logP advantage of +0.5 to +0.8 log units, combined with the basic piperidine center (predicted pKa ~8–9), places the compound within the favorable CNS MPO (Multiparameter Optimization) space for blood-brain barrier penetration . The higher lipophilicity, however, necessitates careful monitoring of aqueous solubility (class reference ~38 μM) and potential CYP450 liability during lead optimization.

Modular Synthesis of α-Heteroaryl Piperidine Libraries via Sequential Suzuki Coupling and Reduction

Process chemistry and parallel synthesis groups building α-heteroaryl piperidine libraries should use this compound as the heteroaryl bromide partner in the established two-step Suzuki cross-coupling–reduction sequence . The 6-bromo substituent provides the requisite reactivity for Pd-catalyzed coupling with N-Boc piperidone-derived boronate esters, while the pre-installed N–piperidinyl moiety at the 3-position eliminates the need for a separate amination step, streamlining the synthetic route by one transformation relative to starting from 6-bromopyridin-3-amine . The predicted boiling point of 340.8±52.0 °C exceeds that of the 5-bromo isomer by ~17 °C, which may influence distillation-based purification strategies in scale-up campaigns.

Selective Bromodomain or Kinase Probe Development Exploiting the N–N Hydrazine Pharmacophore

Chemical biology groups pursuing selective bromodomain or kinase probes should consider this compound for its distinctive N–N hydrazine pharmacophore, which differentiates it from C–N linked piperidinyl-pyridine analogs. The three hydrogen-bond acceptors (pyridine N, internal amine N, piperidine N) offer an expanded hydrogen-bonding repertoire that may achieve selectivity within bromodomain subfamilies, where related N-piperidinyl-aminopyridines have demonstrated binding affinities as low as Kd = 2.6 nM for BRD3 BD2 . The N–N bond also provides a potential metabolic soft spot (reductive cleavage) that can be exploited for prodrug strategies, an option unavailable in C–N linked analogs such as 5-bromo-6-piperidin-1-ylpyridin-3-amine (CAS 1216080-18-0) .

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